2-Iodo-5-methyl-4-phenylpyridine
Description
2-Iodo-5-methyl-4-phenylpyridine is a halogenated pyridine derivative featuring iodine at position 2, a methyl group at position 5, and a phenyl substituent at position 4. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenyl group contributes to lipophilicity and π-π stacking interactions, which are critical in drug design .
Properties
Molecular Formula |
C12H10IN |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2-iodo-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YFEVMUUYYYBIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-phenylpyridine typically involves the iodination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of 2-Iodo-5-methyl-4-phenylpyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
2-Iodo-5-methyl-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the context of drug discovery.
Mechanism of Action
The mechanism by which 2-Iodo-5-methyl-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Iodo-substituted pyridines generally exhibit high melting points (268–287°C) due to strong van der Waals forces and molecular symmetry . The target compound’s phenyl group may further elevate its melting point compared to methyl-substituted analogs.
- Molecular Weight : The phenyl group increases the molecular weight (~331.13 g/mol) compared to simpler derivatives (e.g., 2-fluoro-5-iodo-4-methylpyridine at ~251.06 g/mol), impacting bioavailability and synthetic yields .
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